1-(Bromomethyl)-2-chloro-4-nitrobenzene

Catalog No.
S757149
CAS No.
42533-63-1
M.F
C7H5BrClNO2
M. Wt
250.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-2-chloro-4-nitrobenzene

CAS Number

42533-63-1

Product Name

1-(Bromomethyl)-2-chloro-4-nitrobenzene

IUPAC Name

1-(bromomethyl)-2-chloro-4-nitrobenzene

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2

InChI Key

MBLOVZIAFQVXIN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr

1-(Bromomethyl)-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2C_7H_5BrClNO_2 and a molecular weight of approximately 250.48 g/mol. It features a bromomethyl group, a chlorine atom, and a nitro group attached to a benzene ring, making it a halogenated aromatic compound. This compound is classified under the category of nitrobenzenes, which are known for their diverse applications in chemical synthesis and industry .

There is no documented information regarding the specific mechanism of action of BCN in biological systems.

Due to the presence of a nitro group and a haloalkyl (bromomethyl) group, BCN is likely to be a hazardous compound. It is expected to exhibit:

  • Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. The nitro group can undergo reduction reactions inside cells, leading to the formation of reactive intermediates that can damage DNA and other biomolecules. The bromomethyl group can also act as an alkylating agent, forming irreversible bonds with cellular components and causing cytotoxicity.
  • Flammability: Aromatic nitro compounds can be flammable and may pose a fire hazard.

The reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene can be attributed to its electrophilic nature due to the presence of the nitro group and the bromomethyl moiety. Typical reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, forming carbocation intermediates that can react with nucleophiles.
  • Electrophilic Aromatic Substitution: The nitro group enhances the electrophilicity of the aromatic ring, facilitating further substitution reactions at other positions on the ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties significantly .

1-(Bromomethyl)-2-chloro-4-nitrobenzene exhibits various biological activities, primarily due to its halogenated and nitro substituents. Some studies indicate potential antimicrobial properties, although specific data on its bioactivity is limited. The compound's toxicity profile suggests it can cause severe skin burns and eye damage upon contact, necessitating careful handling .

Several synthetic routes have been developed for producing 1-(Bromomethyl)-2-chloro-4-nitrobenzene:

  • From 2-Chloro-4-nitrotoluene: This method involves bromination followed by chlorination.
  • Using 2-Naphthaleneboronic Acid: This approach utilizes cross-coupling reactions to introduce the bromomethyl group effectively.
  • Direct Halogenation: Involves direct halogenation of suitable precursors under controlled conditions .

The applications of 1-(Bromomethyl)-2-chloro-4-nitrobenzene span various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in developing polymers and other materials due to its reactive halogen functionalities.
  • Research: Employed in studies exploring the reactivity of halogenated compounds in organic chemistry .

Interaction studies involving 1-(Bromomethyl)-2-chloro-4-nitrobenzene have focused on its reactivity with nucleophiles and other electrophiles. Research indicates that its bromomethyl group can facilitate various nucleophilic attack mechanisms, leading to diverse product formations. Additionally, its interactions with biological molecules have been explored to assess potential toxicity and bioactivity .

1-(Bromomethyl)-2-chloro-4-nitrobenzene shares structural similarities with several related compounds, which can be compared based on their functional groups and reactivity:

Compound NameMolecular FormulaSimilarity Index
1-Bromo-3-chloro-5-nitrobenzeneC6H3BrClNO20.93
1-Bromo-2,4-dichloro-5-nitrobenzeneC6H3BrCl2NO20.92
1-Bromo-4-chloro-2-nitrobenzeneC7H5BrClNOUnique
2-Bromo-1-chloro-3-nitrobenzeneC6H3BrClNO20.85

These compounds differ primarily in their halogen substitutions and positions on the benzene ring, affecting their reactivity and applications significantly. The unique combination of a bromomethyl group with a chlorine atom and a nitro group in 1-(Bromomethyl)-2-chloro-4-nitrobenzene enhances its utility in synthetic chemistry compared to its analogs .

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42533-63-1

Wikipedia

1-(Bromomethyl)-2-chloro-4-nitrobenzene

Dates

Modify: 2023-08-15

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